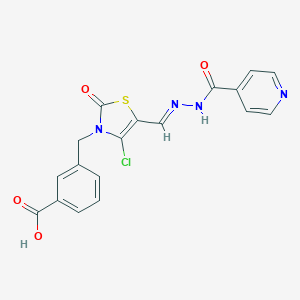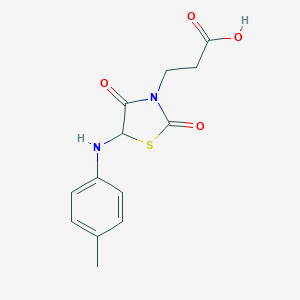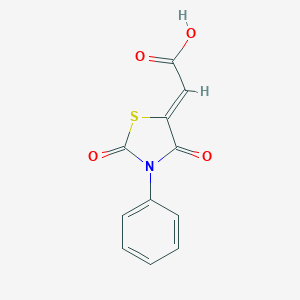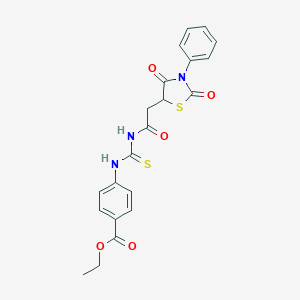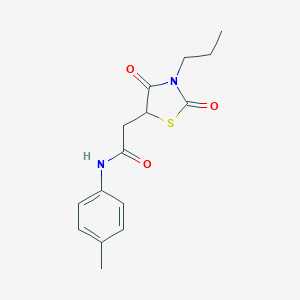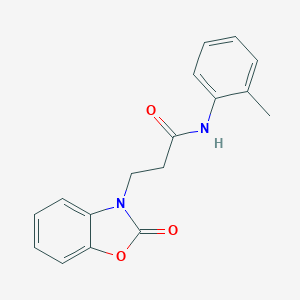
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H15NO3, and has been the subject of several studies investigating its synthesis, mechanism of action, and potential uses in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol. This intermediate is then reacted with 3-bromopropionyl chloride to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Starting Materials
2-amino-4-methylphenol, 2-acetylbenzoic acid, 3-bromopropionyl chloride
Reaction
Step 1: Condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol, Step 2: Reaction of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol with 3-bromopropionyl chloride in the presence of a base like triethylamine (TEA) to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce the formation of amyloid plaques in the brain. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in lab experiments include its potential as a new drug candidate for the treatment of cancer and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research involving N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of cancer and Alzheimer's disease. Another area of interest is in the study of the mechanism of action of this compound and its potential as a tool for studying the role of GSK-3β in various cellular processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and its potential for use as a diagnostic tool for the detection of cancer and Alzheimer's disease.
Applications De Recherche Scientifique
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLJGWKPIPZLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
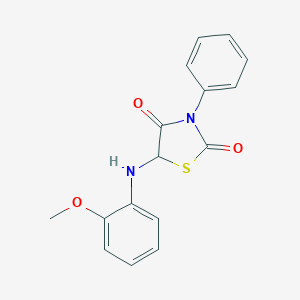
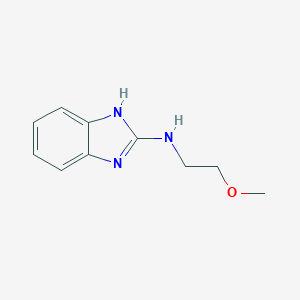
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
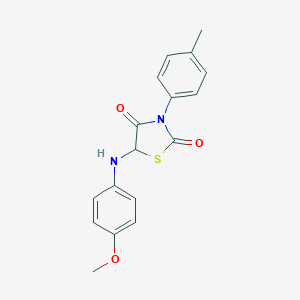
![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
